

Protocol for preparing cupric citrate from copper sulfate and citric acid.

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Compound of Interest

Compound Name: Cupric citrate

Cat. No.: B077223

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Application Note: Synthesis of Cupric Citrate

AN-CHEM-001

Abstract

This application note provides a detailed protocol for the synthesis of **cupric citrate**, a compound with applications in pharmaceuticals, agriculture, and chemical research. The described method utilizes readily available laboratory reagents, copper(II) sulfate pentahydrate and citric acid, to produce **cupric citrate** through a precipitation reaction. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this compound.

Introduction

Cupric citrate, the copper(II) salt of citric acid, is a blue-green crystalline powder.^[1] It is recognized for its low solubility in water, a property that is key to its synthesis via precipitation.^{[1][2]} The compound typically exists in a hydrated form, such as a hemipentahydrate or pentahydrate.^{[2][3]} Due to its copper content, it finds use in various fields, including as a nutritional supplement, an antimicrobial agent, and in the study of copper-containing enzymes.^[4] This protocol details a straightforward and reproducible method for its synthesis from copper(II) sulfate and citric acid. The reaction proceeds by first forming a soluble alkali metal citrate, which then reacts with aqueous copper(II) sulfate to precipitate the insoluble **cupric citrate**.

Reaction Principle

The synthesis involves a two-step process performed in a single pot. First, citric acid is neutralized with a base, such as sodium carbonate, to form trisodium citrate in solution. Subsequently, the addition of an aqueous solution of copper(II) sulfate leads to a double displacement reaction, precipitating **cupric citrate** due to its poor solubility in water.

Overall Reaction: $3 \text{CuSO}_4(\text{aq}) + 2 \text{H}_3(\text{C}_6\text{H}_5\text{O}_7)(\text{aq}) + 3 \text{Na}_2\text{CO}_3(\text{aq}) \rightarrow \text{Cu}_3(\text{C}_6\text{H}_5\text{O}_7)_2(\text{s}) + 3 \text{Na}_2\text{SO}_4(\text{aq}) + 3 \text{H}_2\text{O}(\text{l}) + 3 \text{CO}_2(\text{g})$

Materials and Equipment

Reagents

- Copper(II) Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Citric Acid Monohydrate ($\text{C}_6\text{H}_8\text{O}_7 \cdot \text{H}_2\text{O}$)
- Sodium Carbonate (Na_2CO_3), anhydrous
- Deionized Water

Equipment

- Analytical balance
- 250 mL Beakers or Conical flasks
- Magnetic stirrer and stir bar
- Heating plate (optional)
- Suction filtration apparatus (Büchner funnel, filter flask)
- Filter paper
- Spatulas and weighing boats
- Glass stirring rod

- Drying oven or desiccator

Experimental Protocol

Preparation of Reactant Solutions

- Solution A (Citrate Solution):
 - Weigh 4.20 g (0.02 mol) of citric acid monohydrate and dissolve it in 100 mL of deionized water in a 250 mL beaker.
 - Stir the solution until the citric acid has completely dissolved.
 - Slowly add 3.18 g (0.03 mol) of anhydrous sodium carbonate to the citric acid solution in small portions to control the effervescence from CO₂ gas evolution.
 - Stir until the reaction ceases and all solids have dissolved, resulting in a clear solution of trisodium citrate.
- Solution B (Copper Solution):
 - In a separate 250 mL beaker, weigh 7.49 g (0.03 mol) of copper(II) sulfate pentahydrate.
 - Add 100 mL of deionized water and stir until the copper salt is fully dissolved, forming a clear blue solution.

Synthesis of Cupric Citrate

- Place the beaker containing Solution A (citrate) on a magnetic stirrer.
- While stirring, slowly add Solution B (copper sulfate) to Solution A.
- A light blue precipitate of **cupric citrate** will begin to form.
- Continue stirring the mixture for 30 minutes at room temperature to ensure the reaction goes to completion. If the precipitate forms slowly, the mixture can be covered and left to stand overnight.^[3]

Isolation and Purification

- Set up the suction filtration apparatus with a pre-weighed piece of filter paper.
- Pour the reaction mixture into the Büchner funnel and apply vacuum to filter the solid product.
- Wash the precipitate in the funnel with two 20 mL portions of cold deionized water to remove the soluble sodium sulfate byproduct.
- Wash the precipitate with a final 10 mL portion of ethanol to aid in drying.
- Continue to draw air through the filter cake for 10-15 minutes to partially dry the product.
- Carefully remove the filter paper with the product and place it on a watch glass.
- Dry the product to a constant weight. This can be done at room temperature, preferably in a desiccator, or in a drying oven at a low temperature (e.g., 60-70 °C). Note that heating above 100 °C may remove waters of hydration, potentially changing the color from greenish-blue to dark blue.^[2]
- Weigh the final, dry product and calculate the percentage yield.

Data Presentation

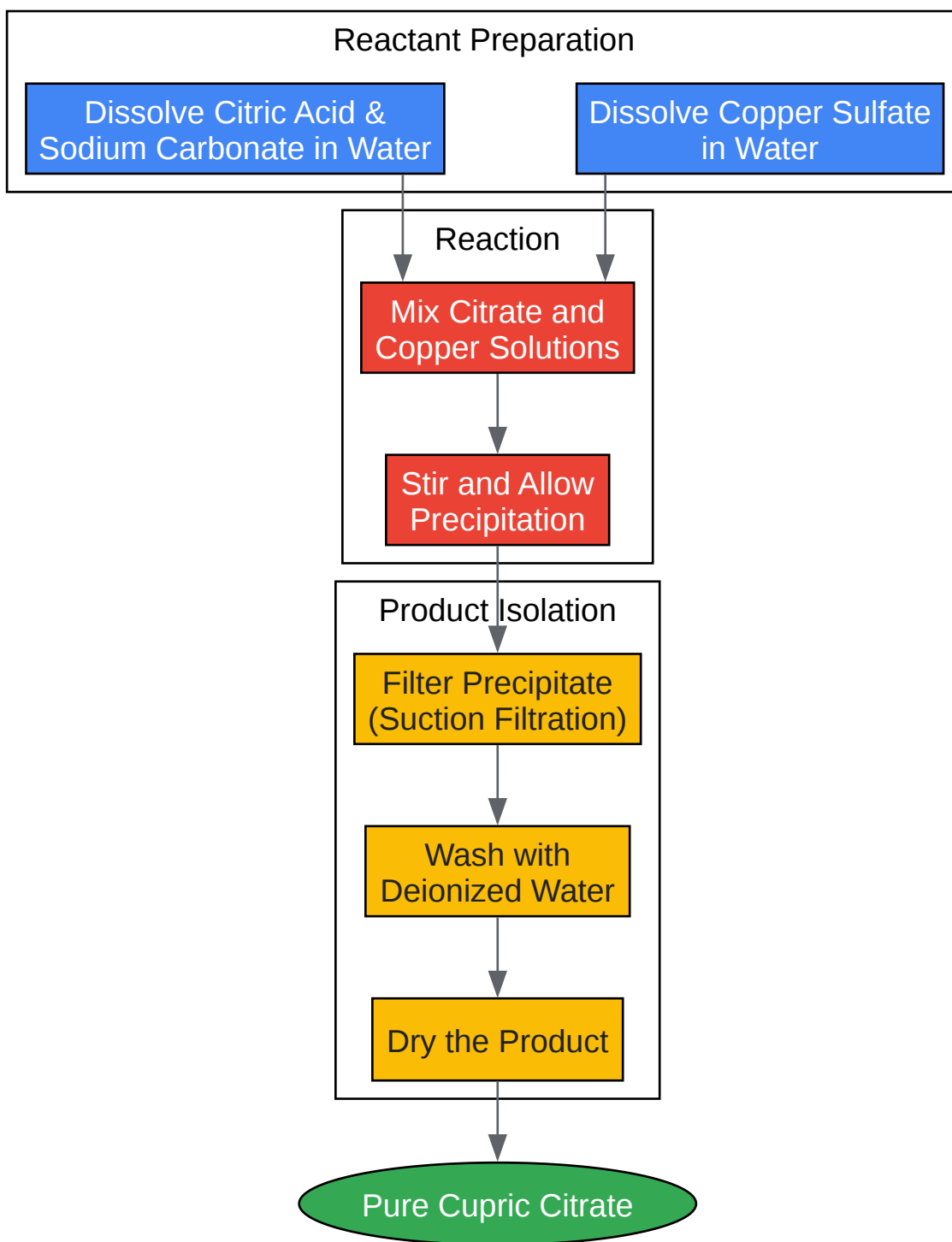
The following table summarizes the properties and quantities of the reactants and the theoretical product for this protocol.

Compound	Molecular Formula	Molar Mass (g/mol)	Stoichiometric Moles (mol)	Mass Used (g)	Notes
Citric Acid Monohydrate	$C_6H_8O_7 \cdot H_2O$	210.14	0.02	4.20	Reactant
Sodium Carbonate	Na_2CO_3	105.99	0.03	3.18	Base for neutralization
Copper(II) Sulfate Pentahydrate	$CuSO_4 \cdot 5H_2O$	249.68	0.03	7.49	Reactant
Cupric Citrate	$Cu_3(C_6H_5O_7)_2$	568.85	0.01 (Theoretical)	5.69 (Theoretical)	Product, anhydrous form

Note: The theoretical yield is calculated based on the anhydrous form of **cupric citrate**. The actual isolated product will likely be a hydrate, resulting in a higher experimental mass.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **cupric citrate**.



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Caption: Workflow for the synthesis of **cupric citrate**.

Safety Precautions

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.
- Copper(II) sulfate is harmful if swallowed and can cause skin and eye irritation.[3] Avoid inhaling the dust.
- The reaction between citric acid and sodium carbonate produces carbon dioxide gas. Ensure adequate ventilation and add the carbonate slowly to prevent excessive frothing.
- Handle all chemicals in a well-ventilated area or a fume hood.

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References

- 1. nbinno.com [nbinno.com]
- 2. Copper citrate - Sciencemadness Wiki [sciencemadness.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Cupric citrate (10402-15-0) - Cupric citrate Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
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